molecular formula C19H15N5OS2 B2482963 N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872987-48-9

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2482963
CAS No.: 872987-48-9
M. Wt: 393.48
InChI Key: XSMLFXGUADVPNW-UHFFFAOYSA-N
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Description

Product Overview: N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872987-48-9) is a complex synthetic compound with a molecular formula of C 19 H 15 N 5 OS 2 and a molecular weight of 393.48 g/mol [ ]. This acetamide derivative features a distinctive molecular architecture, incorporating both a benzothiazole moiety and a pyridazine ring system linked by a sulfanylacetamide bridge [ ]. The presence of these heterocyclic structures, which are commonly investigated for their diverse biological activities, makes this compound a valuable scaffold for scientific research and development [ ]. Research Applications and Potential: This compound is provided as a key chemical intermediate and lead compound for research applications in medicinal chemistry and material science. Its unique structure contributes to its potential biological activity, and it may serve as a starting point for the development of new pharmacologically active agents [ ]. The structural motifs present in this molecule, particularly the benzothiazole and pyridazine rings, are widely recognized in the design of compounds with various physiological activities, suggesting broad utility in exploratory research [ ]. Specifically, pyridazinone derivatives have been identified as a novel class of small-molecule agonists for formyl peptide receptors, which are involved in immune responses like neutrophil chemotaxis [ ]. Handling and Compliance: This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use [ ]. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS2/c1-12-2-3-15-16(10-12)27-19(21-15)22-17(25)11-26-18-5-4-14(23-24-18)13-6-8-20-9-7-13/h2-10H,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMLFXGUADVPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these steps include thionyl chloride, sodium hydride, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. The presence of multiple aromatic rings and heteroatoms makes it a candidate for binding to various biological targets.

Medicine

In medicinal chemistry, N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound might be used in the development of new materials with specific electronic, optical, or mechanical properties. Its complex structure could contribute to the performance of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzothiazole-Acetamide Derivatives

Compounds sharing the benzothiazole-acetamide core but differing in substituents provide insights into structure-activity relationships (SAR):

Table 1: Comparison of Benzothiazole-Acetamide Derivatives
Compound Name Core Structure 6-Position Substituent Functional Group Variations Key Properties/Applications References
Target Compound Benzothiazol-2-yl Methyl Pyridazinylsulfanyl, acetamide N/A (structural focus) -
QJZ (N-{6-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-benzothiazol-2-yl}acetamide) Benzothiazol-2-yl Pyrimidin-4-yl Methylsulfanyl, acetamide Potential kinase inhibitor scaffold
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-arylacetamides Benzothiazol-2-yl Trifluoromethyl Methoxyphenyl, trimethoxyphenyl, phenyl Patent-based drug candidates

Key Observations :

  • Substituent Effects : The 6-methyl group in the target compound is less electron-withdrawing than the trifluoromethyl group in patent compounds , which may reduce metabolic stability but improve solubility.
  • Heterocyclic Linkers : The pyridazine ring in the target compound introduces two adjacent nitrogen atoms, contrasting with QJZ’s pyrimidine ring (meta-nitrogens). This difference may alter hydrogen-bonding capacity and solubility .

Sulfanyl vs. Sulfonyl/Sulfinyl Acetamide Derivatives

The sulfanyl (thioether) bridge in the target compound distinguishes it from sulfonyl/sulfinyl analogs:

Table 2: Comparison of Sulfur-Containing Acetamides
Compound Name (Example) Sulfur Oxidation State Functional Impact Thermal Stability (mp) References
Target Compound Thioether (S⁰) Lipophilic, moderate polarity N/A -
2-{4-[(6-Methoxy-2-sulfinylbenzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3y) Sulfinyl (S⁴) and sulfonyl (S⁶) Polar, hydrogen-bond acceptors 159–161 °C (decomposition)

Key Observations :

  • Lipophilicity : The thioether group in the target compound enhances membrane permeability compared to sulfonyl/sulfinyl groups, which are more polar and may improve aqueous solubility .
  • Thermal Stability : Sulfonyl/sulfinyl derivatives like 3y exhibit higher decomposition temperatures, suggesting greater stability under thermal stress .

Pharmacological and Physicochemical Trends

While direct activity data for the target compound is unavailable, trends from analogous compounds suggest:

  • Pyridazine vs. Pyrimidine : Pyridazine’s planar structure and nitrogen arrangement may enhance π-π stacking in biological targets compared to pyrimidine-based QJZ .
  • Trifluoromethyl vs.

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves various chemical reactions, including the formation of benzothiazole and pyridazine derivatives. The general synthetic pathway includes:

  • Formation of Benzothiazole Derivative : The initial step typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde.
  • Pyridazine Synthesis : The pyridazine moiety can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Final Coupling : The final compound is obtained by coupling the benzothiazole and pyridazine intermediates with acetamide functionalities.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular activity of benzothiazole derivatives. For instance, compounds structurally related to this compound have shown promising results against Mycobacterium tuberculosis.

CompoundIC50 (μM)MIC (μg/mL)Inhibition (%)
7a7.7 ± 0.80.0898
7e9.2 ± 1.50.0999
INH0.2--

The above table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for various synthesized compounds, indicating significant anti-tubercular potential .

Anticancer Activity

In addition to its anti-tubercular properties, this compound has been evaluated for its anticancer activity. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes crucial for bacterial survival and proliferation.
  • Molecular Docking Studies : Docking studies indicate strong binding affinities to target proteins involved in M. tuberculosis metabolism, suggesting a potential mechanism for its anti-tubercular effects .

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Anti-Tubercular Activity : A study involving a series of benzothiazole derivatives demonstrated that several compounds exhibited IC50 values in the low micromolar range against M. tuberculosis, emphasizing their potential as lead compounds for drug development .
  • Anticancer Efficacy : In vitro studies on human cancer cell lines revealed that certain derivatives led to significant reductions in cell viability, with IC50 values indicating potent anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including thioether bond formation between pyridazine and benzothiazole precursors. Key steps:

  • Step 1 : Activation of the pyridazine sulfhydryl group using NaH or DCC in anhydrous DMF .
  • Step 2 : Nucleophilic substitution with the acetamide-bearing benzothiazole moiety under inert conditions (argon/N₂) to prevent oxidation .
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzothiazole methyl at δ ~2.5 ppm, pyridin-4-yl aromatic protons at δ ~8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₆OS₂: 458.09) .
  • X-ray Diffraction : Single-crystal X-ray analysis to resolve bond angles and confirm stereoelectronic effects .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer : Start with in vitro screens:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ATP-binding pocket targeting) using fluorescence-based protocols .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide dosing in subsequent assays .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition efficacy across studies be resolved?

  • Methodological Answer : Address variability via:

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to protein concentration .
  • Structural Dynamics : Perform molecular dynamics simulations (e.g., GROMACS) to assess ligand-protein binding stability under varying pH/temperature .
  • Meta-Analysis : Compare datasets using tools like PRISM to identify outliers or batch effects .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer : Optimize pharmacokinetics through:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .
  • Cytochrome P450 Screening : Use liver microsomes (human/rat) to identify metabolic hotspots; modify vulnerable sites (e.g., methyl substitution on benzothiazole) .
  • Formulation : Encapsulate in PEGylated liposomes to prolong half-life .

Q. How do structural modifications (e.g., pyridin-4-yl vs. pyridin-3-yl substitution) impact target selectivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with positional isomerism and test against panels of related enzymes (e.g., EGFR vs. VEGFR2) .
  • Computational Docking : Use AutoDock Vina to compare binding poses and interaction energies (e.g., pyridin-4-yl’s axial symmetry may favor tighter π-π stacking) .
  • Crystallography : Co-crystallize analogs with target proteins to visualize steric/electronic effects .

Q. What experimental designs mitigate off-target effects in cellular models?

  • Methodological Answer :

  • CRISPR-Cas9 Knockout : Generate isogenic cell lines lacking putative off-target proteins .
  • Thermal Proteome Profiling (TPP) : Identify unintended protein targets by monitoring thermal stability shifts in whole-cell lysates .
  • Dose-Response Matrix : Combine with known inhibitors to distinguish additive vs. synergistic effects .

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions (e.g., solvent degassing) to minimize batch variability .
  • Ethical Compliance : Adhere to institutional guidelines for cytotoxicity and animal studies .
  • Interdisciplinary Collaboration : Partner with computational chemists for rational design and pharmacologists for in vivo validation .

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